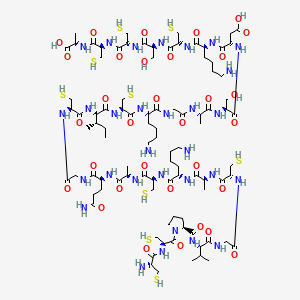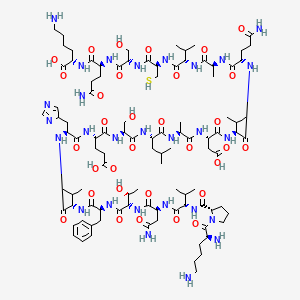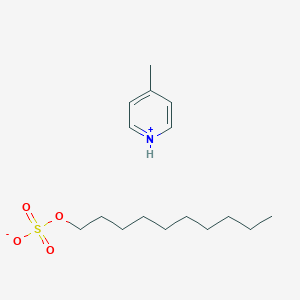
4,5-Dimethoxybenzene-1,2-diamine hydrochloride
Overview
Description
4,5-Dimethoxybenzene-1,2-diamine hydrochloride is a colorless to slightly yellow crystalline or lumpy solid . It is an aromatic diamine that reacts with aldehydes to produce highly fluorescent benzimidazole derivatives with excitation/emission spectra of 361/448 nm .
Synthesis Analysis
The synthesis of 4,5-Dimethoxybenzene-1,2-diamine hydrochloride usually involves the reaction of dimethoxyaniline with copper chloride. This process includes the reaction of aniline with copper chloride to form a secondary amine chloride intermediate, which then reacts with methanol to yield the target product .Molecular Structure Analysis
The molecular formula of 4,5-Dimethoxybenzene-1,2-diamine hydrochloride is C8H12N2O2.2HCl, and its molecular weight is 241.11 . The SMILES string representation is Cl.Cl.COc1cc(N)c(N)cc1OC .Chemical Reactions Analysis
4,5-Dimethoxybenzene-1,2-diamine hydrochloride reacts with aldehydes to produce highly fluorescent benzimidazole derivatives . It can also react with ketones and carbonyls, including stress compounds such as glyoxal and methylglyoxal, to form fluorescent adducts .Physical And Chemical Properties Analysis
4,5-Dimethoxybenzene-1,2-diamine hydrochloride is a solid substance . It has a high solubility in water, and it dissolves to form hydrochloric acid . It is a relatively stable compound, but it can react under the influence of strong oxidizers .Scientific Research Applications
1. Synthesis of Derivatives and Intermediates
4,5-Dimethoxybenzene-1,2-diamine hydrochloride is used in the synthesis of various chemical compounds. For instance, it has been involved in the preparation of imidazobenzo(hydro)quinones, serving as a building block in these syntheses (Besset & Morin, 2009). Additionally, it is utilized in the synthesis of medical intermediate molecules, like 2,5-dimethoxy-4-ethylthio-benzeneethanamine, which is used in the treatment of psychotic and schizophrenic psychosis (Zhimin, 2003).
2. Chromatography and Assays
This compound is also significant in chromatographic methods. It has been used for derivatization in a liquid chromatographic fluorimetric assay of methylglyoxal, a compound that can be measured in chemical and biological systems (McLellan & Thornalley, 1992).
3. Electrochemistry and Battery Technology
In the field of electrochemistry, a dimethoxybenzene derivative, which is closely related to 4,5-dimethoxybenzene-1,2-diamine hydrochloride, has been used as a redox shuttle for overcharge protection in lithium batteries. This application highlights its potential in enhancing the safety and efficiency of rechargeable batteries (Feng, Ai, Cao, & Yang, 2007).
4. Ozonolysis in Environmental Science
Ozonolysis of lignin models, including compounds related to dimethoxybenzenes, indicates its relevance in understanding environmental processes. The study of such reactions contributes to the broader understanding of atmospheric chemistry and environmental degradation processes (Mvula, Naumov, & von Sonntag, 2009).
5. Polymer Science
In polymer science, derivatives of dimethoxybenzene are used to synthesize novel polymers. These polymers exhibit unique properties such as high thermal stability and solubility in various solvents, making them suitable for advanced material applications (Ghaemy & Alizadeh, 2009).
Safety And Hazards
properties
IUPAC Name |
4,5-dimethoxybenzene-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-11-7-3-5(9)6(10)4-8(7)12-2;/h3-4H,9-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARYQMCDGJSDRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611899 | |
| Record name | 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethoxybenzene-1,2-diamine hydrochloride | |
CAS RN |
88580-71-6 | |
| Record name | 88580-71-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[2-(Difluoromethoxy)phenyl]ethan-1-amine](/img/structure/B1628924.png)


![3-{[2-(Diethylamino)ethyl]amino}propanenitrile](/img/structure/B1628927.png)

